molecular formula C7H5BrN2OS2 B598114 6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1198475-40-9

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B598114
CAS RN: 1198475-40-9
M. Wt: 277.154
InChI Key: IOHONOJVTPAGLZ-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened against Mycobacteria . An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be complex. For example, a study reported the Heck coupling reaction between ®-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine and various acrylates . The Heck coupling was highly dependent on the type of catalyst, solvent, base type, and the use of tetrabutylammonium chloride as an additive .

Scientific Research Applications

1. Synthesis and Chemical Properties

6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one has been a subject of interest in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones, which were investigated for their analgesic, anti‐inflammatory, and ulcerogenic index activities (Alagarsamy et al., 2007). It's also involved in the creation of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, notable for their antiproliferative effects on cancer cell lines (Atapour-Mashhad et al., 2017).

2. Antimicrobial and Anticancer Activity

The compound and its derivatives have shown promising results in antimicrobial and anticancer activities. Some derivatives have shown moderate and selective activity against Gram-positive bacterial strains, hinting at their potential in combating bacterial infections (Candia et al., 2017). Furthermore, some thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).

3. Pharmaceutical Synthesis

The compound's derivatives have been synthesized for various pharmaceutical applications. For instance, substituted 2-lactosylthiothieno[2,3-d]pyrimidin-4-ones were synthesized for potential pharmaceutical use, showcasing the compound's versatility in drug development (Dai et al., 2014).

properties

IUPAC Name

6-bromo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS2/c1-12-7-9-5(11)3-2-4(8)13-6(3)10-7/h2H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHONOJVTPAGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(S2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670663
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198475-40-9
Record name 6-Bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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